The synthesis of N-Boc-1-amino-3-methylbutan-2-ol can be achieved through several methods, primarily involving the protection of amino alcohols or the use of Boc-protected amino acids. A notable synthetic route includes:
N-Boc-1-amino-3-methylbutan-2-ol features a complex molecular structure characterized by:
CC(C)C(O)CNC(=O)OC(C)(C)C
, indicating its branched structure and functional groups .Property | Value |
---|---|
Molecular Formula | C₁₀H₂₁NO₃ |
Molecular Weight | 203.28 g/mol |
CAS Number | 1510824-23-3 |
IUPAC Name | tert-butyl (2-hydroxy-3-methylbutyl)carbamate |
N-Boc-1-amino-3-methylbutan-2-ol participates in various chemical reactions:
The mechanism of action for N-Boc-1-amino-3-methylbutan-2-ol primarily involves its role as a chiral building block in organic synthesis:
The physical and chemical properties of N-Boc-1-amino-3-methylbutan-2-ol include:
Property | Value |
---|---|
Purity | 97% |
Density | Approximately 0.9 g/cm³ |
Boiling Point | Not specified |
Flash Point | Not specified |
N-Boc-1-amino-3-methylbutan-2-ol has significant applications in various fields:
CAS No.: 85146-10-7
CAS No.: 133978-15-1
CAS No.: 80-47-7
CAS No.: 7722-86-3
CAS No.:
CAS No.: